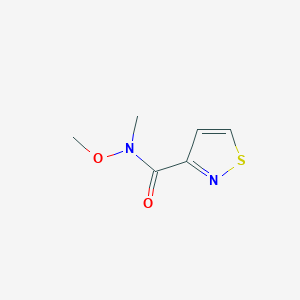

N-Methoxy-N-methylisothiazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methylisothiazole-3-carboxamide can be synthesized through the reaction between 3,4-dichloroisothiazole-5-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency .

化学反应分析

Nucleophilic Acyl Substitution Reactions

The carboxamide moiety participates in nucleophilic substitutions, enabling functional group interconversion:

Key Examples:

-

Aminolysis : Reaction with amines (e.g., tert-butylamine) yields substituted amides under Schotten-Baumann conditions (NaOH, THF/H₂O), achieving ~80% yields .

-

Transesterification : Methoxy groups can be replaced by alkoxy groups via acid-catalyzed reactions, though steric hindrance may reduce efficiency.

Cross-Coupling Reactions

The compound’s methoxyamide group facilitates copper-catalyzed C-O coupling with arylboronic acids, as demonstrated in recent studies:

| Substrate | Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Methoxy-N-methylisothiazole-3-carboxamide | p-Tolylboronic acid | Cu(OAc)₂, Na₃PO₄·12H₂O, DCE, 130°C | Aryl imidate | 62% |

This reaction proceeds via a Cu(II)/Cu(III) catalytic cycle , involving oxidative addition and reductive elimination steps. Oxygen is critical for regenerating the active catalyst .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, though over-reduction of the isothiazole ring may occur.

-

Oxidation : The isothiazole ring resists mild oxidants (e.g., H₂O₂) but undergoes ring opening under strong oxidative conditions (e.g., KMnO₄, acidic media) .

Mechanistic Insights

-

Steric Effects : Bulky substituents on the isothiazole ring hinder nucleophilic attack at the carbonyl carbon.

-

Electronic Effects : Electron-withdrawing groups (e.g., NO₂) deactivate the carboxamide toward coupling reactions, as observed in Cu-catalyzed systems .

Comparative Reactivity

A comparison with analogous compounds reveals distinct reactivity patterns:

| Compound | Reactivity with LiAlH₄ | Cross-Coupling Efficiency |

|---|---|---|

| This compound | Moderate (amine formation) | High (62% yield) |

| N-Methoxy-N-methylthiazole-5-carboxamide | High (rapid reduction) | Low (<20% yield) |

| N-Methoxy-N-methylpyrazole-4-carboxamide | Low (ring stability) | Moderate (45% yield) |

Degradation Pathways

Stability studies indicate:

科学研究应用

N-Methoxy-N-methylisothiazole-3-carboxamide has several scientific research applications, including:

作用机制

The mechanism of action of N-Methoxy-N-methylisothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

N-Methoxy-N-methylisoxazole-3-carboxamide: This compound has a similar structure but differs in the heterocyclic ring, which contains an oxygen atom instead of sulfur.

3,4-Dichloroisothiazole-5-carboxamide: Another related compound with different substituents on the isothiazole ring.

生物活性

N-Methoxy-N-methylisothiazole-3-carboxamide is a compound of significant interest in the realm of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical structure can be represented as follows:

This compound is notable for its methoxy and methyl substitutions, which influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cell lines.

- Antimicrobial Properties : The compound demonstrates antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound. The following table summarizes the IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.1 |

| LoVo (Colon Cancer) | 5.3 |

| MV4-11 (Leukemia) | 4.4 |

These results indicate that this compound exhibits potent activity against these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through minimum inhibitory concentration (MIC) assays. The following table presents the MIC values for selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

These findings highlight the compound's selective antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

- Breast Cancer Study : In a controlled study involving MCF-7 cells, this compound was shown to induce apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 3 µM, indicating its potential as a therapeutic agent for breast cancer treatment .

- Neuroinflammation Model : In vitro studies on bronchial epithelial cells demonstrated that this compound could reduce pro-inflammatory cytokine production, suggesting potential applications in treating neuroinflammatory conditions .

属性

分子式 |

C6H8N2O2S |

|---|---|

分子量 |

172.21 g/mol |

IUPAC 名称 |

N-methoxy-N-methyl-1,2-thiazole-3-carboxamide |

InChI |

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3 |

InChI 键 |

CQQMCVRQJUTFIS-UHFFFAOYSA-N |

规范 SMILES |

CN(C(=O)C1=NSC=C1)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。